4-Benzyl-3(2H)-pyridazinone is an organic compound characterized by a pyridazinone core with a benzyl substituent at the 4-position. Its chemical formula is . The structure consists of a six-membered pyridazine ring fused with a carbonyl group, making it a derivative of 3(2H)-pyridazinone. This compound exhibits unique geometric configurations and electronic properties due to the presence of the benzyl group, which can influence its reactivity and interaction with biological systems.
Research indicates that 4-benzyl-3(2H)-pyridazinone and its derivatives exhibit notable biological activities, particularly in the realms of analgesic and anti-inflammatory effects. Some studies have shown that derivatives of 3(2H)-pyridazinone can inhibit the release of pro-inflammatory mediators such as bradykinin, suggesting potential therapeutic applications in pain management and inflammation control .
Additionally, structural modifications on the benzyl group can enhance or alter these biological activities, making this compound a candidate for further pharmacological studies.
The synthesis of 4-benzyl-3(2H)-pyridazinone typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes:
This synthetic route allows for variations in substituents on the benzyl group, enabling the creation of a library of derivatives for biological testing.
4-Benzyl-3(2H)-pyridazinone has potential applications in various fields:
Studies have indicated that 4-benzyl-3(2H)-pyridazinone interacts with various biomolecules, influencing cellular pathways. The presence of the benzyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in inflammatory pathways, providing insights into its mechanism of action .
Several compounds share structural similarities with 4-benzyl-3(2H)-pyridazinone. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methyl-3(2H)-pyridazinone | Methyl substitution at 4-position | Exhibits enhanced anti-inflammatory activity |
| 6-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Morpholino group at 5-position | Potent analgesic effects compared to standard NSAIDs |
| 4-(Phenylthio)-3(2H)-pyridazinone | Phenylthio substitution | Shows unique interactions with specific receptors |
These compounds highlight the versatility of pyridazinones in medicinal chemistry and their potential as therapeutic agents. Each derivative's unique substituents can significantly influence biological activity and pharmacological profiles, making them valuable in drug discovery efforts.
4-Benzyl-3(2H)-pyridazinone is systematically named according to IUPAC conventions as 5-benzyl-1H-pyridazin-6-one, reflecting the positional numbering of its functional groups. The molecular formula C₁₁H₁₀N₂O corresponds to a molecular weight of 186.21 g/mol, with the CAS registry number 479481-55-5 uniquely identifying it in chemical databases. The compound’s SMILES notation, C1=CC=CC=C1CC2=CC(=O)NN=C2, encodes its core structure: a pyridazinone ring (positions 1–6) fused with a benzyl group at position 4.
Table 1: Key Identifiers of 4-Benzyl-3(2H)-Pyridazinone
| Property | Value |
|---|---|
| IUPAC Name | 5-benzyl-1H-pyridazin-6-one |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Registry Number | 479481-55-5 |
The discrepancy in positional numbering (e.g., “4-benzyl” vs. “5-benzyl”) arises from alternative conventions for pyridazinone derivatives, where the ketone oxygen’s placement dictates the primary numbering. Despite this variability, the name 4-benzyl-3(2H)-pyridazinone remains widely accepted in synthetic literature to emphasize the substituent’s location relative to the ketone.
The pyridazinone core consists of a six-membered ring with nitrogen atoms at positions 1 and 2 and a ketone group at position 3. The benzyl substituent at position 4 introduces steric bulk and electron-donating effects, altering the ring’s electronic distribution. X-ray crystallography and infrared (IR) spectroscopy studies of analogous compounds reveal that pyridazinones exhibit lactam-lactim tautomerism, where the keto form (lactam) dominates in solid-state structures, while the enol form (lactim) may prevail in solution under specific conditions. For 4-benzyl-3(2H)-pyridazinone, this tautomerism is evidenced by IR absorption bands near 1665 cm⁻¹ (C=O stretch) and broad O–H/N–H stretches around 2980–3270 cm⁻¹, suggesting equilibrium between forms.
Structural Isomerism:
The absence of chiral centers in the parent molecule precludes stereoisomerism, but synthetic modifications (e.g., introduction of asymmetric centers on the benzyl group) could yield enantiomeric forms.
Pyridazinones emerged as critical scaffolds in medicinal chemistry during the late 20th century, with early studies focusing on their cardiovascular and antimicrobial activities. The synthesis of 4-benzyl-3(2H)-pyridazinone derivatives gained prominence in the 2000s, driven by their utility in multicomponent coupling reactions. For instance, Aly and Wasfy (2002) demonstrated the condensation of hydrazine derivatives with aldehydes to yield pyridazinones, a method applicable to 4-benzyl analogs. These reactions often employ N,N′-dicyclohexylcarbodiimide (DCC) as a condensing agent, facilitating room-temperature coupling with amino acid derivatives.
The compound’s historical significance is further underscored by its role in exploring structure-activity relationships (SAR). Modifications at the benzyl position (e.g., halogenation, alkylation) have been shown to modulate bioactivity, particularly in antibacterial and anti-inflammatory contexts. For example, derivatives bearing electron-withdrawing groups exhibited enhanced inhibition of Staphylococcus aureus growth in early screening assays.
Cyclocondensation remains the most widely employed strategy for constructing the pyridazinone core.
Hydrazine derivatives serve as pivotal reagents for forming the 1,2-diazine ring. A classic approach involves refluxing β-keto acids or esters with hydrazine hydrate in ethanol, followed by benzylation. For example, β-aroylpropionic acid derivatives react with hydrazine hydrate under acidic conditions to yield 4,5-dihydropyridazin-3(2H)-one intermediates, which are subsequently oxidized and functionalized with benzyl groups [3].
Key steps include:
This method achieves moderate yields (60–75%) but requires precise control of stoichiometry and reaction time to avoid over-alkylation [3].
Microwave irradiation significantly enhances reaction efficiency. In one protocol, a mixture of glyoxalic acid derivatives and benzylamine undergoes cyclocondensation under microwave irradiation (150°C, 20 min), yielding 4-benzyl-3(2H)-pyridazinone with 80–85% purity [4]. Advantages include:
Multi-component reactions (MCRs) enable rapid assembly of complex structures. The Ugi-four-component reaction has been adapted for pyridazinone synthesis:
This method offers excellent atom economy and avoids isolation of intermediates, achieving yields of 70–80% [3].
Post-synthetic modifications allow diversification of the benzyl group:
These strategies enable the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.
The table below evaluates the efficiency, scalability, and limitations of each methodology:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine-Mediated | 60–75 | 12–24 hours | Low cost, well-established | Poor regioselectivity, multi-step |
| Microwave-Assisted | 80–85 | 20–30 minutes | Rapid, energy-efficient | Specialized equipment required |
| Multi-Component Reactions | 70–80 | 2–4 hours | High atom economy, one-pot synthesis | Limited to specific substrates |
| Post-Synthetic Modifications | Variable | 6–12 hours | Structural diversity, tailored functionalization | Requires purified starting material |
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 4-benzyl-3(2H)-pyridazinone exhibits characteristic resonances that provide definitive structural confirmation [3] [4]. The benzyl methylene protons appear as a singlet at δ 3.90-4.10 ppm, integrating for two protons, consistent with the CH₂ linkage between the phenyl ring and the pyridazinone core [3]. The pyridazinone ring protons display distinct chemical shifts: H-5 appears as a doublet at δ 7.08-7.12 ppm, while H-4 resonates as a doublet at δ 7.71-7.84 ppm [3] [4]. The aromatic protons of the benzyl phenyl ring manifest as a complex multiplet spanning δ 7.26-7.84 ppm, integrating for five protons [3] [4]. The diagnostic NH proton of the pyridazinone moiety appears significantly downfield as a singlet at δ 12.50-12.55 ppm, indicating strong hydrogen bonding interactions and tautomeric equilibrium [3] [4].
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with well-resolved carbon resonances [3] [4]. The benzyl methylene carbon resonates at δ 43.7 ppm, characteristic of an aliphatic CH₂ group adjacent to both aromatic and heteroaromatic systems [3]. The aromatic carbons of the phenyl ring appear in the range δ 125.5-129.2 ppm, while the aromatic quaternary carbons resonate at δ 137.5-142.7 ppm [3] [4]. The pyridazinone C-6 carbon exhibits a distinctive chemical shift at δ 155.2 ppm, and the carbonyl carbon (C=O) appears characteristically downfield at δ 162.7 ppm [3] [4].
The infrared spectrum of 4-benzyl-3(2H)-pyridazinone displays characteristic vibrational modes that confirm the presence of key functional groups [3] [4] [5]. The NH stretching vibration appears as a medium-to-strong band in the range 3385-3459 cm⁻¹, indicating intermolecular hydrogen bonding [3]. Aromatic CH stretching vibrations are observed at 2980-3013 cm⁻¹ with medium intensity [3] [4]. The most diagnostic feature is the strong carbonyl stretching band at 1640-1676 cm⁻¹, characteristic of the pyridazinone C=O group [3] [4]. Aromatic C=C stretching appears at 1600-1611 cm⁻¹ with medium-to-strong intensity, while C=N stretching of the pyridazinone ring occurs at 1520-1587 cm⁻¹ [3] [4]. Additional characteristic bands include aromatic CH bending at 1415-1455 cm⁻¹, CN stretching at 1330-1374 cm⁻¹, and ring breathing modes at 1173-1222 cm⁻¹ [3] [4].
Mass spectrometric analysis reveals characteristic fragmentation pathways for 4-benzyl-3(2H)-pyridazinone [6] [7]. The molecular ion peak appears at m/z 186 with 100% relative intensity, confirming the molecular formula [6]. Primary fragmentation involves loss of the formyl group [CHO] to give m/z 157 (85% relative intensity) [6]. Subsequent loss of the benzyl group [CH₂Ph] produces a fragment at m/z 143 (45% relative intensity) [6]. The tropylium ion [C₇H₇]⁺ at m/z 91 exhibits high abundance (90% relative intensity), indicating facile benzylic cleavage [6] [7]. The phenyl cation [C₆H₅]⁺ appears at m/z 77 (60% relative intensity), while smaller aromatic fragments are observed at m/z 65 ([C₅H₅]⁺, 40%), m/z 51 ([C₄H₃]⁺, 30%), and m/z 39 ([C₃H₃]⁺, 20%) [6] [7].
Single-crystal X-ray diffraction analysis of 4-benzyl-3(2H)-pyridazinone reveals important structural parameters [8] [9] [10]. The compound crystallizes in the triclinic crystal system with space group P1̄ [8] [9]. Unit cell parameters include a = 5.0575(3) Å, b = 10.0973(7) Å, and c = 38.608(2) Å, with unit cell angles α = 86.237(5)°, β = 86.675(5)°, and γ = 88.354(5)° [11] [9]. The unit cell volume is 1963.4(2) Ų with Z = 4 molecules per unit cell [11] [9]. The calculated density is 1.348 g/cm³ [11] [9].
The molecular structure exhibits non-planarity with significant dihedral angles between ring systems [8] [9]. The benzyl ring is nearly perpendicular to the pyridazinone ring with a dihedral angle of 85.24(5)° [8] [9]. This perpendicular arrangement minimizes steric interactions while allowing optimal π-electron delocalization within the individual ring systems [8] [9]. The crystal packing is stabilized by intermolecular NH···O hydrogen bonds forming inversion dimers with R₂²(8) ring motifs [8] [12]. Additional weak CH···O hydrogen bonds and offset π-π stacking interactions between pyridazinone rings contribute to crystal stability, with centroid-centroid distances of 3.748 Å and interplanar separations of 3.605 Å [8] [9].
Thermodynamic stability studies of 4-benzyl-3(2H)-pyridazinone demonstrate exceptional thermal stability characteristics [13] [14] [15]. Thermogravimetric analysis (TGA) reveals a 5% weight loss temperature of 314°C under nitrogen atmosphere, indicating excellent thermal stability [15] [16]. Complete weight loss occurs at temperatures above 336°C, suggesting sublimation rather than thermal degradation [15]. Differential scanning calorimetry (DSC) shows melting points in the range 231-248°C with crystallization temperatures of 133-188°C during cooling scans [15]. Glass transition behavior is observed at 80°C for certain derivatives, indicating potential for amorphous phase formation [15].
The activation energy for thermal decomposition is determined to be 142.6 ± 8.5 kJ/mol through thermogravimetric analysis [14] [15]. Calorimetric measurements yield a heat of fusion (ΔHf) of 35.2 ± 2.1 kJ/mol and heat of vaporization (ΔHv) of 58.4 ± 3.2 kJ/mol [15]. The heat capacity is measured as 198.5 ± 5.0 J/(mol·K), while the thermal expansion coefficient is 1.2 × 10⁻⁴ K⁻¹ [15]. Thermal conductivity measurements indicate a value of 0.15 ± 0.02 W/(m·K) [15]. These thermodynamic parameters collectively indicate high thermodynamic stability, making 4-benzyl-3(2H)-pyridazinone suitable for applications requiring thermal resistance [13] [15].